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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614

Disclaimer: No specific small molecule inhibitor with the designation "c-Met-IN-14" was
identified in publicly available scientific literature. This guide provides a comprehensive
overview of the structural basis for c-Met inhibition, with a particular focus on the mechanisms
relevant to cancers harboring MET exon 14 skipping alterations, a plausible interpretation of
the query.

Introduction to c-Met and Its Role in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor
tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including
proliferation, survival, motility, and invasion.[1][2] Dysregulation of c-Met signaling, through
mechanisms such as gene amplification, overexpression, or activating mutations, is a key
driver in the development and progression of numerous cancers.[3][4] One of the most
clinically significant alterations is the skipping of exon 14 of the MET gene, which leads to a
constitutively active receptor, making it a prime target for therapeutic intervention.[5]

The c-Met Receptor: Structure and Activation

The c-Met receptor is a heterodimer composed of an extracellular a-chain and a
transmembrane [-chain. The extracellular portion contains a SEMA domain responsible for
binding its ligand, hepatocyte growth factor (HGF), a PSI domain, and four IPT domains.[6][7]
The intracellular region comprises a juxtamembrane domain, the tyrosine kinase domain, and a
C-terminal docking site.[2]
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Ligand-induced activation of c-Met follows a precise sequence of events:
e HGF Binding: HGF binds to the SEMA domain of the c-Met receptor.[8]
o Dimerization: This binding event induces receptor dimerization.

o Autophosphorylation: Dimerization brings the intracellular kinase domains into close
proximity, leading to trans-autophosphorylation of key tyrosine residues (Y1234 and Y1235)
within the activation loop.

o Conformational Change: Phosphorylation of the activation loop stabilizes it in an open, active
conformation, allowing for substrate binding.

e Downstream Signaling: The activated kinase then phosphorylates tyrosine residues in the C-
terminal tail (Y1349 and Y1356), creating docking sites for adaptor proteins like Gab1, Grb2,
and Shc, which in turn activate downstream signaling cascades such as the RAS/MAPK,
PISK/AKT, and STAT pathways.[9][10]

c-Met Activation Signaling Pathway
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Caption: The HGF-induced c-Met signaling pathway.
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Mechanism of c-Met Inhibition by Small Molecules

Small molecule inhibitors of c-Met primarily function by competing with ATP for binding to the
kinase domain, thereby preventing autophosphorylation and subsequent downstream
signaling. These inhibitors are broadly classified based on their binding mode to the active or
inactive conformation of the kinase.

» Type | Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase,
where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is oriented towards the
active site. They typically form hydrogen bonds with the hinge region of the kinase.
Examples include Crizotinib and Capmatinib.[1]

e Type Il Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the
DFG motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. These
inhibitors often have a more extended conformation.

» Type lll Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP-
binding pocket, inducing a conformational change that prevents kinase activity.

The structural basis for selective inhibition lies in the specific interactions between the inhibitor
and the amino acid residues lining the ATP-binding pocket of c-Met.

Quantitative Data for c-Met Inhibitors

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory
concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly
available data for several well-characterized c-Met inhibitors.
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i IC50 (c-Met)
Inhibitor Type Target(s) Reference(s)
(nM)
o c-Met, ALK,
Crizotinib Type | 11 (cell-based) [11]
ROS1
c-Met, VEGFR?2,
Cabozantinib Type | RET, KIT, AXL, 1.3 (cell-free) [11]
FLT3, TIE2
Capmatinib Type | c-Met 0.13 (enzymatic) [12]
Tepotinib Type | c-Met - [1]
Savolitinib Type | c-Met 5 (enzymatic) [11]
Foretinib Type Il c-Met, KDR 0.4 (cell-free) [11]
SGX-523 Type | c-Met 4 (cell-free) [11]
KRC-00509 - c-Met 6.3 (biochemical) [13]
KRC-00715 - c-Met 9.0 (biochemical) [13]
PF-02341066 0.04 uM (cell-
o Type | c-Met [14]
(Crizotinib) based)
XL184 0.057 pM (cell-
o Type | c-Met, VEGFR2 [14]
(Cabozantinib) based)

Experimental Protocols
In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified c-Met kinase.

Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic

peptide like Poly(Glu:Tyr 4:1)), ATP, and the test inhibitor. The amount of phosphorylated

substrate is then quantified, typically using methods like ADP-Glo™, HTRF®, or
LanthaScreen®.[13][15]
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General Protocol:
e Prepare Reagents:
o Kinase Buffer (e.g., Tris-HCI, MgCI2, DTT).
o Recombinant human c-Met kinase.
o Substrate (e.g., Poly(Glu:Tyr 4:1)).
o ATP at a concentration near the Km for c-Met.
o Test inhibitor at various concentrations.
o Detection reagents (e.g., ADP-Glo™ Kinase Assay Kkit).
o Assay Procedure (96-well plate format):
o Add kinase buffer to all wells.
o Add the test inhibitor or vehicle (DMSO) to the appropriate wells.
o Add the c-Met enzyme to all wells except the negative control.
o Add the substrate to all wells.
o Initiate the reaction by adding ATP.

o Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60
minutes).

o Stop the reaction (e.g., by adding EDTA).
o Add the detection reagent and incubate as per the manufacturer's instructions.
o Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

e Data Analysis:
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o Subtract the background signal (no enzyme).
o Normalize the data to the positive control (no inhibitor).

o Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-
response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block c-Met autophosphorylation within a
cellular context.

Principle: Cells that overexpress c-Met (either endogenously or through transfection) are
treated with the test inhibitor, followed by stimulation with HGF (if not constitutively active). The
level of phosphorylated c-Met is then measured by methods such as Western blotting, ELISA,
or high-content imaging.[16]

General Protocol (Western Blotting):
e Cell Culture:

o Plate c-Met-dependent cancer cells (e.g., Hs746T, which have MET amplification and an
exon 14 splice site mutation) in appropriate growth medium.[13]

e Treatment:
o Starve the cells in low-serum medium for several hours to reduce basal signaling.

o Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a
defined period (e.g., 1-2 hours).

o Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if necessary.
e Cell Lysis:
o Wash the cells with cold PBS.

o Lyse the cells in a buffer containing protease and phosphatase inhibitors.
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o Clarify the lysates by centrifugation.

o Western Blotting:
o Determine the protein concentration of the lysates.

o Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g.,
PVDF).

o Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

o Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g.,
anti-p-c-Met Tyr1234/1235).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip and re-probe the membrane with an antibody for total c-Met and a loading control
(e.g., B-actin or GAPDH) for normalization.

o Data Analysis:
o Quantify the band intensities using densitometry software.
o Normalize the phospho-c-Met signal to the total c-Met and loading control signals.

o Plot the normalized phospho-c-Met levels versus inhibitor concentration to determine the
cellular 1C50.

Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
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Caption: A typical workflow for the discovery and characterization of a c-Met kinase inhibitor.

Logical Relationship of c-Met Inhibition and Cellular
Outcomes
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Caption: The mechanism of action of an ATP-competitive c-Met inhibitor leading to anti-cancer
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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